molecular formula C6H5BrClN B183718 3-Bromo-2-chloroaniline CAS No. 118804-39-0

3-Bromo-2-chloroaniline

Cat. No. B183718
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN . It is used as an organic reagent .


Synthesis Analysis

The synthesis of 3-Bromo-2-chloroaniline involves the reaction of p-chloronitrobenzene in sulfuric acid aqueous solution, with the slow addition of a bromine reagent (bromine or potassium bromate) .


Molecular Structure Analysis

The molecular weight of 3-Bromo-2-chloroaniline is 206.47 . The InChI code for this compound is 1S/C6H5BrClN/c7-4-2-1-3-5 (9)6 (4)8/h1-3H,9H2 .


Physical And Chemical Properties Analysis

3-Bromo-2-chloroaniline has a melting point of 31-33 °C and a predicted boiling point of 267.1±20.0 °C. It has a predicted density of 1.722±0.06 g/cm3. It is a solid at room temperature and is pale yellow in color .

Scientific Research Applications

  • Synthesis of Novel Compounds :3-Bromo-2-chloroaniline is utilized in the synthesis of novel compounds. For instance, Willett (2001) reported the formation of crystalline compounds involving brominated anilinium cations through the reaction of 3-chloroaniline with CuBr2 in HBr solution, leading to the creation of various bromo-chloroanilinium compounds (Willett, 2001).

  • Role in Palladium-Catalyzed Reactions :The compound plays a role in palladium-catalyzed reactions. Shen et al. (2004) described its use in the first practical and economical process for synthesizing 2,3-disubstituted indole compounds via palladium-catalyzed indolization of 2-bromo- or chloroanilines (Shen et al., 2004).

  • Crystallography and Material Science :In crystallography and material science, 3-Bromo-2-chloroaniline derivatives are studied for their molecular structures and properties. Ferguson et al. (1998) explored halogeno-aniline derivatives to understand their molecular linkages and crystal structures (Ferguson et al., 1998).

  • Environmental Bioremediation :The compound is relevant in environmental bioremediation studies. Kuhn and Suflita (1989) found that chloroanilines, including 3-Bromo-2-chloroaniline derivatives, can be biologically dehalogenated in polluted aquifers under methanogenic conditions (Kuhn & Suflita, 1989).

  • Synthesis of Schiff Bases :It's also used in the synthesis of Schiff bases. Zhao Fei-wen (2009) reported on the synthesis of a new Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline (Zhao Fei-wen, 2009).

  • Chemical Polymerization Studies :In chemical polymerization studies, 3-Bromo-2-chloroaniline is used to investigate the polymerization reactions and properties of polymers. Gök et al. (2004) researched the effects of halogen atoms bonded to aromatic rings on the electrical and structural properties of polymers synthesized using various oxidizing agents (Gök et al., 2004).

  • Photolysis and Radiolysis Studies :It is involved in studies of photolysis and radiolysis. Winarno and Getoff (2002) conducted a study on the degradation of chloroaniline (including 3-Bromo-2-chloroaniline derivatives) in water by ozonation, photolysis, and radiolysis (Winarno & Getoff, 2002).

  • Electrochemical Studies :The compound is used in electrochemical studies. Hart, Smyth, and Smyth (1981) investigated the oxidative-voltammetric behavior of chloroanilines, including 3-Bromo-2-chloroaniline, at the glassy carbon electrode (Hart, Smyth & Smyth, 1981).

Safety And Hazards

3-Bromo-2-chloroaniline is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloroaniline

CAS RN

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-chloro-3-nitrobenzene (3.0 g, 12.7 mmol) in MeOH (127 ml) was added Zn dust (8.30 g, 127 mmol) followed by NH4Cl (6.79 g, 127 mmol) which resulted in a significant exotherm. The heterogeneous reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through a pad of Celite and concentrated to an off-white solid. To this solid was added EtOAc and the resulting mixture was sonicated for 10 minutes. The mixture was filtered through Celite and washed with EtOAc. The combine filtrates were concentrated in vacuo to afford 2.17 g (10.5 mmol, 79%) of 3-bromo-2-chloroaniline: LCMS (m/z): 205.9 (MH+); tR=0.87 minute: 1H NMR (400 MHz, CDCl3) δ 6.62-6.66 (m, 1H) 6.87 (t, J=8.0 Hz, 1H) 6.97 (d, J=7.8 Hz, 1H) 7.22 (d, J=9.0 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Liedholm, I Nyberg, U Svanholm… - Acta Chem …, 1969 - actachemscand.org
… from the halogen exchange in 2,3-dibromonitrobenzene showed a triplet at mje 251 and a triplet at mje 207, the molecular weights of 2,3-dibromoaniline and 3-bromo-2-chloroaniline, …
Number of citations: 18 actachemscand.org
B LIEDHOLM - Acta Chem. Scand, 1971 - actachemscand.org
… * of the by-products showed a triplet at m/e 205, 207, and 209, with relative abundances 3/4/1, and a doublet at m/e 297 and 299 in the proportions 1/1, due to 3-bromo-2-chloroaniline …
Number of citations: 11 actachemscand.org
Y Zhang, Y Guo, J Gao, W Huang, X Dong, M Liu - 2021 - researchsquare.com
… -2-methylaniline 7 with bis(pinacolato)diboron under standard condition produced arylboronate 8 in good yield, which was subsequently Suzuki coupled with 3-bromo-2-chloroaniline 9. …
Number of citations: 3 www.researchsquare.com
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 52 pubs.acs.org
M Liu, Y Zhang, Y Guo, J Gao, W Huang… - Medicinal Chemistry …, 2021 - Springer
… -2-methylaniline 7 with bis(pinacolato)diboron under standard condition produced arylboronate 8 in good yield, which was subsequently Suzuki coupled with 3-bromo-2-chloroaniline 9. …
Number of citations: 1 link.springer.com
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
2,3-Dihaloanilines have been proved as useful starting materials for synthesizing 4-halo-1H-indoles. Subsequent or in situ functionalization of the prepared haloindoles allows the …
Number of citations: 2 riubu.ubu.es

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